molecular formula C13H17N3O3S B5644366 2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide

2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide

Cat. No. B5644366
M. Wt: 295.36 g/mol
InChI Key: CPPYFSNLWMYJCD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide is a compound likely to exhibit interesting chemical and physical properties due to its functional groups, including an amide, nitro group, and a thiocarbonyl group. These groups influence the molecule's reactivity, polarity, and interactions with other molecules.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like nitrophenyl derivatives and aldehydes or ketones. For example, compounds with nitrophenyl groups can be synthesized through nitration reactions, while amide groups often result from the condensation of amines and acyl chlorides or acid anhydrides (B. Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often determined using techniques like X-ray crystallography, which provides insights into the atomic arrangement and bond lengths. For instance, crystal structure analysis has been performed on compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide to understand their geometry and intermolecular interactions (Wan-qiang Zhang, 2013).

properties

IUPAC Name

2,2-dimethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-8-5-6-9(16(18)19)7-10(8)14-12(20)15-11(17)13(2,3)4/h5-7H,1-4H3,(H2,14,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPYFSNLWMYJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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